molecular formula C23H26N4OS B11187802 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone

2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone

Cat. No.: B11187802
M. Wt: 406.5 g/mol
InChI Key: JTLGDSRWYKXXEI-UHFFFAOYSA-N
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Description

2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone is a complex organic compound that features a triazole ring and a quinoline derivative

Preparation Methods

The synthesis of 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazole ring, followed by the introduction of the quinoline moiety. Common reagents used in these reactions include aldehydes, amines, and sulfur-containing compounds. The reaction conditions usually involve refluxing in ethanol for 24-36 hours .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes and receptors. The triazole ring can bind to metal ions, affecting enzyme activity, while the quinoline moiety can interact with various biological pathways. These interactions can lead to the inhibition of cell proliferation and other biological effects.

Comparison with Similar Compounds

Similar compounds include other triazole and quinoline derivatives, such as:

Compared to these compounds, 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone is unique due to its combined triazole and quinoline structure, which may offer distinct biological and chemical properties.

Properties

Molecular Formula

C23H26N4OS

Molecular Weight

406.5 g/mol

IUPAC Name

2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-1-(2,2,4-trimethyl-4-phenyl-3H-quinolin-1-yl)ethanone

InChI

InChI=1S/C23H26N4OS/c1-22(2)15-23(3,17-10-6-5-7-11-17)18-12-8-9-13-19(18)27(22)20(28)14-29-21-25-24-16-26(21)4/h5-13,16H,14-15H2,1-4H3

InChI Key

JTLGDSRWYKXXEI-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C2=CC=CC=C2N1C(=O)CSC3=NN=CN3C)(C)C4=CC=CC=C4)C

Origin of Product

United States

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